molecular formula C14H17N3O3 B090144 L-Alanyl-L-tryptophan CAS No. 16305-75-2

L-Alanyl-L-tryptophan

Cat. No. B090144
CAS RN: 16305-75-2
M. Wt: 275.30 g/mol
InChI Key: WUGMRIBZSVSJNP-UHFFFAOYSA-N
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Description

L-Alanyl-L-tryptophan, also known as Ala-Trp, is an amino acid derivative that has been studied for its potential use in various scientific research applications. It is an essential amino acid, meaning that it is not synthesized in the body and must be obtained from dietary sources. Ala-Trp is composed of two amino acids, alanine and tryptophan, that are linked together by an amide bond. This bond increases stability and solubility, making it an attractive molecule for research.

Scientific Research Applications

  • Vibrational Spectroscopy for Studying Protein and DNA Structures : L-Alanyl-L-tryptophan has been used in vibrational absorption, vibrational circular dichroism, Raman scattering, Raman optical activity, and surface-enhanced Raman spectroscopy to study protein and DNA structures, hydration, and the binding of ligands, drugs, pesticides, or herbicides. Theoretical and experimental approaches have combined to understand the structure, function, and electronic properties of molecules like this compound and related systems in various environments. This study illustrates the expanding application of these spectroscopies in biophysical and environmental assays (Jalkanen et al., 2006).

  • Synthesis of Amino Acyladenylates : The paper details the synthesis of amino acid adenylates, crucial for understanding and manipulating protein synthesis. This compound might be related to the broader context of amino acid adenylate synthesis, which is foundational in protein synthesis and various metabolic processes (Berg, 1958).

  • L-Tryptophan 2′,3′-Oxidase from Chromobacterium violaceum : This enzyme catalyzes the formation of a double bond between the C and C carbons of various tryptophan derivatives, including structures similar to this compound. The study provided kinetic parameters for a series of tryptophan analogues, contributing to understanding substrate binding and the enzymatic synthesis of α,β-dehydrotryptophanyl peptides from 5 to 24 residues (Genet et al., 1995).

  • Alanyl Glycoconjugate as a Selective Receptor for Free and Protein-Bound Tryptophan : This paper studied the interactions between an alanyl-derived chiral receptor and tryptophan (Trp), revealing the ability to decrease the intrinsic emission intensity of Trp via a static quenching mechanism. Although it does not study this compound directly, the research illustrates the biochemical interaction potential of alanyl and tryptophan residues in biologically relevant contexts (Soni & Sah, 2013).

  • Site-Specific Solvation Determined by Intermolecular Nuclear Overhauser Effect : The study includes this compound among the compounds for which solvation has been determined by intermolecular NOE measurements. The research contributes to a deeper understanding of specific solute-solvent interactions and solvation phenomena, which are critical in numerous biochemical and pharmaceutical applications (Angulo et al., 2003).

Mechanism of Action

Target of Action

L-Alanyl-L-tryptophan, also known as Ala-Trp, is a dipeptide composed of the amino acids alanine and tryptophan . The primary targets of this compound are likely to be related to the metabolic pathways of its constituent amino acids, L-alanine and L-tryptophan .

Mode of Action

L-tryptophan is an essential amino acid that undergoes extensive metabolism, resulting in many bioactive molecules acting in various organs through different action mechanisms . L-alanine, on the other hand, can spare glutamine metabolism for high-demand tissues under inflammatory and/or highly catabolic situations .

Biochemical Pathways

L-tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in L-tryptophan metabolism are reported in several diseases, making L-tryptophan metabolism a promising therapeutic target . The metabolism of L-alanine is also crucial, particularly in the context of glutamine metabolism .

Pharmacokinetics

The pharmacokinetics of l-tryptophan have been extensively studied . L-tryptophan is an essential amino acid required for protein biosynthesis and is also a biochemical precursor of metabolites that significantly affect mammalian physiology .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to the effects of its constituent amino acids. L-tryptophan is involved in the synthesis of serotonin, a neurotransmitter that plays a key role in mood regulation . L-alanine, on the other hand, can influence glutamine metabolism, which is crucial for various cellular functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of L-tryptophan . Additionally, the availability of L-alanine can influence the metabolism of glutamine .

Safety and Hazards

The product has been shown to be non‐irritant to skin and eyes, and non‐toxic by inhalation but should be considered as a potential dermal sensitizer . The amino acid L‐tryptophan itself does not pose any risk for the environment .

Future Directions

A metabolically engineered strain for AQ production was successfully developed via inactivation of peptidases, screening of BacD, introduction of glutamine synthesis module, and balancing the glutamine and AQ synthesis modules to improve the yield of AQ . This work provides a microbial cell factory for efficient production of AQ with industrial potential .

Biochemical Analysis

Biochemical Properties

L-Alanyl-L-tryptophan plays a significant role in biochemical reactions, particularly in protein synthesis and metabolic pathways. It interacts with various enzymes and proteins, including tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in the metabolism of tryptophan . These interactions are essential for the synthesis of serotonin and kynurenine, which are critical for maintaining physiological functions such as mood regulation and immune response .

Cellular Effects

This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of natural killer cells, enhancing their cytolytic activity against tumor cells . Additionally, this compound affects the expression of heat shock proteins, which play a role in cellular stress responses and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors and enzymes, such as tryptophan hydroxylase, facilitating the conversion of tryptophan to serotonin . This binding interaction is crucial for the regulation of neurotransmitter levels in the brain. Furthermore, this compound can inhibit or activate enzymes involved in metabolic pathways, thereby influencing gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation are influenced by environmental factors such as temperature and pH . Long-term exposure to this compound has been observed to affect cellular functions, including alterations in metabolic activity and gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to enhance immune responses and improve cognitive functions . At high doses, this compound may exhibit toxic effects, including disruptions in metabolic processes and potential neurotoxicity . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the kynurenine and serotonin pathways . It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are critical for the conversion of tryptophan to its metabolites . These interactions influence metabolic flux and the levels of various metabolites, impacting physiological functions such as mood regulation and immune response .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The high-affinity tryptophan uptake transport system plays a crucial role in its cellular uptake . This system ensures the efficient transport of this compound into cells, where it can exert its biochemical effects. Additionally, its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This localization is directed by specific targeting signals and post-translational modifications, which ensure that this compound reaches its intended cellular compartments . The subcellular distribution of this compound influences its interactions with other biomolecules and its overall biochemical activity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for L-Alanyl-L-tryptophan involves coupling of L-alanine and L-tryptophan through peptide bond formation.", "Starting Materials": [ "L-alanine", "L-tryptophan", "Coupling reagents (e.g. HATU, DIC, EDC, etc.)", "Activating agent (e.g. N-hydroxysuccinimide, N-hydroxybenzotriazole, etc.)", "Solvents (e.g. DMF, DMSO, etc.)" ], "Reaction": [ "Activation of carboxylic acid group of L-alanine using an activating agent", "Addition of coupling reagent to activate the carboxylic acid group", "Addition of L-tryptophan to the activated L-alanine to form a peptide bond", "Removal of any protecting groups if necessary", "Purification of the product using column chromatography or other techniques", "Verification of the structure using spectroscopic techniques such as NMR and mass spectrometry" ] }

CAS RN

16305-75-2

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

2-(2-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C14H17N3O3/c1-8(15)13(18)17-12(14(19)20)6-9-7-16-11-5-3-2-4-10(9)11/h2-5,7-8,12,16H,6,15H2,1H3,(H,17,18)(H,19,20)

InChI Key

WUGMRIBZSVSJNP-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-])[NH3+]

SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N

Other CAS RN

16305-75-2

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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